N-(4-ethylphenyl)isonicotinamide
Description
N-(4-Ethylphenyl)isonicotinamide is a substituted isonicotinamide derivative characterized by a 4-ethylphenyl group attached to the nitrogen atom of the isonicotinic acid amide backbone. For instance, compounds like VUAA1 (mentioned in ) incorporate the N-(4-ethylphenyl) moiety, highlighting its role as a functional group in bioactive molecules targeting sensory receptors in insects . The absence of explicit data on this compound underscores the need for further research into its synthesis, physicochemical properties, and biological activity.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(4-ethylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-2-11-3-5-13(6-4-11)16-14(17)12-7-9-15-10-8-12/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
LRAJJEZKIKVEIG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares N-(4-ethylphenyl)isonicotinamide with structurally related compounds based on substituents, molecular properties, and applications:
Key Comparative Insights
A. Substituent Effects on Bioactivity
- The 4-ethylphenyl group in this compound and VUAA1 is linked to receptor-binding interactions, as seen in VUAA1’s role as an insect odorant agonist .
- 3-Chloro-N-phenyl-phthalimide () demonstrates how halogenation and rigid phthalimide rings favor polymer synthesis, unlike the flexible ethylphenyl group in the target compound .
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